molecular formula C19H20ClFN2OS B2705508 2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one CAS No. 432525-62-7

2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one

Cat. No.: B2705508
CAS No.: 432525-62-7
M. Wt: 378.89
InChI Key: MQRPXMPINOBVFN-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one is an organic molecule comprising a chlorinated phenylthio group, a fluorinated phenylpiperazine moiety, and a propanone backbone. This compound has significant implications in various fields such as medicinal chemistry, organic synthesis, and materials science due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one typically involves the following steps:

  • Nucleophilic Substitution Reaction: : A 4-chlorophenylthiol undergoes a nucleophilic substitution reaction with a haloacetone in the presence of a base to form the initial thioether intermediate.

  • Nucleophilic Addition: : The intermediate thioether reacts with 4-(2-fluorophenyl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production often adopts a continuous flow process to enhance yield and purity, employing automated systems for precise temperature and reagent control. Catalysts and solvents are optimized to scale up the synthesis while maintaining environmental and economic efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one: undergoes various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reductive cleavage of the thioether bond, often using agents like lithium aluminum hydride.

  • Substitution: : Halogen substitution on the phenyl rings or the piperazine moiety using nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, toluene.

Major Products

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Reduced Phenylthiol Derivatives: : From reduction reactions.

  • Substituted Phenyl or Piperazine Compounds: : From substitution reactions.

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing various derivatives used in creating complex molecular architectures.

Biology

Its structural analogs exhibit activity against certain biological targets, making it a candidate for drug discovery and development.

Medicine

Industry

It is utilized in creating specialty chemicals for advanced materials, dyes, and polymers.

Mechanism of Action

2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one: exerts its effects through interactions with cellular receptors and enzymes. The molecular structure allows it to bind to specific sites, inhibiting or activating biological pathways, which is key for therapeutic applications.

Comparison with Similar Compounds

Comparison

When compared to similar compounds, 2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one stands out due to its unique combination of the chlorophenylthio and fluorophenylpiperazine groups, conferring distinct physicochemical properties and reactivity.

Similar Compounds

  • 2-(4-Bromophenylthio)-1-(4-(2-chlorophenyl)piperazinyl)propan-1-one

  • 2-(4-Methylphenylthio)-1-(4-(2-methylphenyl)piperazinyl)propan-1-one

This uniqueness can be leveraged in designing novel compounds with enhanced biological or chemical activity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2OS/c1-14(25-16-8-6-15(20)7-9-16)19(24)23-12-10-22(11-13-23)18-5-3-2-4-17(18)21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRPXMPINOBVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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